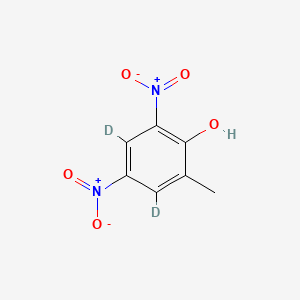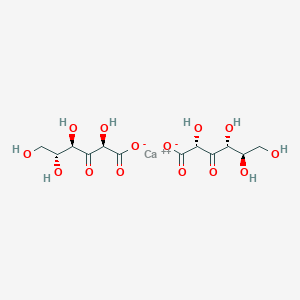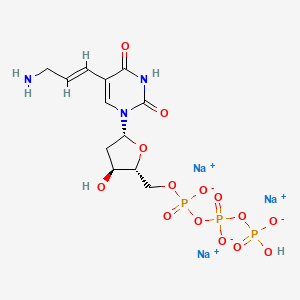
4,6-ジニトロ-2-メチルフェノール-3,5-d2
説明
科学的研究の応用
環境毒性学
4,6-ジニトロ-2-メチルフェノール-3,5-d2: は環境毒性学研究における参照物質として使用されます 。これは、特に水生環境における生態系への化学物質の影響を理解するのに役立ちます。研究者は、安定同位体標識によって汚染物質の存在と影響を追跡するために、これを利用します。
分析化学
分析化学において、この化合物は機器の較正と方法の検証のための標準として機能します 。その安定同位体形は、特にキャピラリー電気泳動や逆相高速液体クロマトグラフィーなどの手法において、高精度の測定に不可欠です。
産業プロセス監視
この化合物は、特にプラスチック業界におけるスチレンやビニル製品の製造中に、産業プロセスの監視に使用されます 。特定の化学物質の存在を追跡することで、プロセス品質と安全性の確保に役立ちます。
農薬研究
歴史的に、関連する化合物は農薬として使用されてきました。 This compound自体は直接農薬として使用されない場合がありますが、より安全で効果的な害虫防除剤の開発研究に関与する可能性があります .
遺伝子発現研究
分子生物学の分野では、この化合物の誘導体は、遺伝子発現を人工的に制御する可能性について検討されています 。この用途は、特に新しい治療戦略の開発において関連性があります。
作用機序
Target of Action
The primary target of 4,6-Dinitro-2-methylphenol-3,5-d2 is the process of adenosine triphosphate (ATP) production . ATP is a crucial molecule that provides energy for many biochemical reactions in the body. By interfering with ATP production, 4,6-Dinitro-2-methylphenol-3,5-d2 can have a significant impact on cellular metabolism and function .
Mode of Action
4,6-Dinitro-2-methylphenol-3,5-d2 acts as an uncoupler . This means it disrupts the normal process of ATP production in cells. Specifically, it interferes with the proton gradient across the mitochondrial membrane, which is essential for ATP synthesis . This disruption leads to a decrease in ATP levels, affecting various cellular processes that rely on ATP for energy .
Biochemical Pathways
The primary biochemical pathway affected by 4,6-Dinitro-2-methylphenol-3,5-d2 is the oxidative phosphorylation pathway, which is responsible for ATP production . By disrupting this pathway, 4,6-Dinitro-2-methylphenol-3,5-d2 can lead to a decrease in cellular energy levels, affecting a wide range of downstream cellular processes .
Result of Action
The primary result of the action of 4,6-Dinitro-2-methylphenol-3,5-d2 is a decrease in ATP levels within cells . This can lead to a wide range of molecular and cellular effects, including decreased cellular metabolism, impaired cellular function, and potentially cell death . These effects can have significant implications for the overall health and function of the organism.
生化学分析
Biochemical Properties
Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative phosphorylation, where it acts as an uncoupler. This interaction disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production . Additionally, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- interacts with proteins involved in cellular respiration, further affecting energy metabolism.
Cellular Effects
Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression patterns, affecting cellular growth and differentiation.
Molecular Mechanism
The molecular mechanism of action of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes, leading to their inhibition or activation. For example, it binds to the active site of ATP synthase, inhibiting its activity and reducing ATP production . Additionally, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- has been shown to cause persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Dosage Effects in Animal Models
The effects of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- vary with different dosages in animal models. At low doses, the compound can induce mild metabolic changes without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including oxidative stress, mitochondrial dysfunction, and cell death. Threshold effects have been observed, where a specific dosage range results in a marked increase in adverse effects.
Metabolic Pathways
Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, affecting the electron transport chain and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on energy metabolism.
Subcellular Localization
The subcellular localization of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it affects oxidative phosphorylation and ATP production . Targeting signals and post-translational modifications may direct Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- to specific compartments or organelles, influencing its overall impact on cellular processes.
特性
IUPAC Name |
3,5-dideuterio-2-methyl-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3/i2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVONLUNISGICL-PBNXXWCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93951-76-9 | |
| Record name | Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 93951-76-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Galactose, D-, [1-3H(N)]](/img/structure/B1494263.png)




![D-[1-18O]glucose](/img/structure/B1494281.png)





